
Oxtriphylline
Übersicht
Beschreibung
Oxtriphylline (choline theophyllinate) is a bronchodilator used in chronic obstructive pulmonary disease (COPD), chronic bronchitis, asthma, and pulmonary emphysema. As the choline salt of theophylline, it combines theophylline's bronchodilatory effects with enhanced physicochemical properties. This compound is formulated as tablets (100 mg, 200 mg) or syrup (50 mg/5 mL), often combined with expectorants like glyceryl guaiacolate to address bronchospasm and mucus obstruction .
Key advantages include:
Vorbereitungsmethoden
Synthesis of Theophylline as a Precursor
Theophylline (1,3-dimethylxanthine) serves as the foundational component in oxtriphylline synthesis. Modern industrial methods prioritize cost-effectiveness and environmental sustainability, as exemplified by the route detailed in the Chinese patent CN104744470A .
Methylation of 6-Aminouracil
The process begins with the methylation of 6-aminouracil using dimethyl sulfate in an alkaline medium. In a cryosel bath (0–5°C), 6-aminouracil reacts with dimethyl sulfate and sodium hydroxide to yield 6-amino-1,3-dimethyluracil. This step achieves 85–90% conversion efficiency under optimized stirring conditions for 4–5 hours .
Nitrosation and Cyclization
The intermediate 6-amino-1,3-dimethyluracil undergoes nitrosation with sodium nitrite in acetic acid at 78–82°C. This generates 5-nitroso-6-amino-1,3-dimethyluracil, which is subsequently hydrogenated. The use of a palladium-carbon catalyst (10% Pd/C) under high-pressure hydrogen (2.5–3.5 MPa) facilitates the reduction of the nitroso group to an amine, forming theophylline .
Purification and Crystallization
Crude theophylline is dissolved in acetone and recrystallized at 97–100°C, followed by vacuum distillation to achieve a purity of ≥99%. This method minimizes byproducts such as caffeine and paraxanthine, which are common in alternative routes like the Traube synthesis .
Table 1: Reaction Conditions for Theophylline Synthesis
Parameter | Range/Value | Catalyst/Solvent |
---|---|---|
Methylation Temperature | 0–5°C | Sodium hydroxide |
Nitrosation Time | 28–32 minutes | Acetic acid |
Hydrogenation Pressure | 2.5–3.5 MPa | 10% Pd/C |
Crystallization Solvent | Acetone | — |
Preparation of this compound from Theophylline
This compound is synthesized by quaternizing theophylline with choline, a process historically patented in GB800171A . This method avoids isolation of choline by instead reacting theophylline with trimethylamine and ethylene oxide.
Formation of the Theophylline-Trimethylamine Salt
In a methanol solvent, theophylline reacts with trimethylamine at ambient temperature to form a zwitterionic salt. The reaction equilibrium favors salt formation due to theophylline’s acidic N7 proton (pKa ≈ 8.6) and trimethylamine’s basicity .
Ethylene Oxide Quaternization
Ethylene oxide is introduced to the reaction mixture, where it undergoes nucleophilic attack by the trimethylamine-theophylline salt. This step forms choline (2-hydroxyethyltrimethylammonium) covalently linked to the theophylline anion. The exothermic reaction requires controlled addition to maintain temperatures below 50°C, achieving yields of 75–80% .
Table 2: Key Parameters in this compound Synthesis
Parameter | Optimal Value | Solvent |
---|---|---|
Trimethylamine Ratio | 1.1:1 (mol:mol) | Methanol |
Ethylene Oxide Addition | 2.2:1 (mol:mol) | — |
Reaction Temperature | 40–50°C | — |
Reaction Time | 4–6 hours | — |
Reaction Optimization and Industrial Scalability
Solvent Selection
While methanol is preferred in laboratory settings, industrial-scale production often substitutes ethanol or water to reduce costs and improve safety. Aqueous systems, however, necessitate longer reaction times (8–10 hours) due to reduced solubility of theophylline .
Catalytic Enhancements
The CN104744470A method’s palladium-carbon catalyst enhances hydrogenation efficiency, reducing reaction times by 30% compared to Raney nickel. Catalyst recycling protocols further lower production costs, with Pd/C maintaining 90% activity after five cycles .
Purity and Yield Considerations
Impurities such as residual dimethyl sulfate or ethylene oxide are mitigated via vacuum distillation and activated carbon filtration. Final this compound purity exceeds 98%, meeting pharmacopeial standards .
Analytical Characterization of this compound
Structural confirmation relies on spectroscopic techniques:
-
¹H NMR (DMSO-d6): δ 3.26 (s, 9H, N(CH3)3), 3.98 (t, 2H, CH2O), 4.32 (t, 2H, CH2N), 7.82 (s, 1H, C8-H) .
-
HPLC : Retention time of 6.7 minutes (C18 column, 0.1% TFA in acetonitrile/water) .
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, consistent with theophyllinate salts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxtriphyllin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxtriphyllin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: Oxtriphyllin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Oxtriphyllinverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Oxtriphylline functions by releasing theophylline in the body, which acts through multiple mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase types III and IV, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells, which promotes bronchodilation .
- Adenosine Receptor Blockade : It blocks adenosine A2B receptors, preventing bronchoconstriction associated with adenosine .
- Histone Deacetylase Activation : Theophylline also activates histone deacetylases, which can reduce the transcription of inflammatory genes, thus mitigating airway inflammation .
Treatment of Asthma and COPD
This compound is utilized for maintaining stable asthma control and managing COPD symptoms. A study involving 50 asthmatic patients demonstrated that switching from conventional theophylline therapy to this compound maintained clinical stability without adverse effects .
Bioavailability Studies
Research comparing this compound with other formulations like anhydrous theophylline showed that this compound had superior bioavailability. It peaked earlier and reached higher plasma concentrations than its counterparts, indicating it may be more effective in acute settings .
Combination Therapy
This compound is often combined with expectorants like guaifenesin to enhance therapeutic efficacy. This combination aids in relieving wheezing and breathing difficulties associated with chronic lung diseases .
Case Studies
Case Study 1: Efficacy in Asthma Management
In a clinical trial involving stable asthmatic patients on maintenance therapy, participants switched to this compound without experiencing deterioration in their condition. This suggests that this compound can effectively replace traditional therapies while maintaining patient stability .
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study showed that this compound has a faster absorption rate and higher peak plasma concentration compared to other theophylline formulations. This characteristic could make it a preferred choice in acute exacerbations of respiratory conditions .
Comparative Data Table
Parameter | This compound | Anhydrous Theophylline | Aminophylline |
---|---|---|---|
Peak Concentration (μg/ml) | 6.4 ± 0.7 | 4.1 ± 0.5 | Not specified |
Time to Peak (hours) | 4.7 ± 1.0 | 9.6 ± 8.2 | Not specified |
Bioavailability (%) | 88% in 6 hours | Not specified | Not specified |
Half-life (hours) | 4.5 (adults) | Varies | Varies |
Wirkmechanismus
Oxtriphylline works by releasing theophylline in the body, which acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to the relaxation of bronchial smooth muscles, dilation of pulmonary blood vessels, and reduction of airway responsiveness to histamine, methacholine, adenosine, and allergens .
Vergleich Mit ähnlichen Verbindungen
Comparison with Aminophylline
Aminophylline (theophylline + ethylenediamine) is a widely used theophylline salt. The table below highlights critical differences:
Key Findings:
- Clinical Efficacy : Both compounds exhibit similar bronchodilatory effects, but this compound's tolerability profile makes it preferable for long-term therapy .
- Pharmacokinetics : A study comparing asthmatic children from two populations found significant differences in theophylline clearance (mean decrease of 12.2% with cimetidine coadministration) and absorption rates, highlighting the need for population-specific dosing .
Analytical Differentiation
High-performance liquid chromatography (HPLC) methods effectively distinguish this compound from related compounds:
Table 1: HPLC Retention Times and Purity (Adapted from )
Compound | Retention Time (min) | Purity Angle | Threshold |
---|---|---|---|
This compound | 8.006 | 2.989 | 11.455 |
Theophylline RC C | 4.261 | 10.817 | 37.928 |
Theophylline RC B | 7.381 | 6.175 | 17.825 |
- Method Validation : A reverse-phase HPLC method achieved 99.44% recovery for this compound, with a retention time of 2.90 min when combined with salbutamol and bromhexine .
Clinical and Formulation Considerations
- Combination Therapies: this compound is often paired with glyceryl guaiacolate to simultaneously relieve bronchospasm and mucus obstruction, a formulation advantage over aminophylline .
- Pediatric Use : Syrup formulations (50 mg/5 mL) are tailored for children, emphasizing palatability and reduced alcohol content (20% in some formulations) .
- Drug Interactions : Cimetidine coadministration reduces theophylline clearance by 12.2%, necessitating therapeutic monitoring .
Biologische Aktivität
Oxtriphylline, a choline salt of theophylline, is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is attributed to the release of theophylline upon ingestion, which exerts multiple physiological effects. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and case studies related to this compound.
Theophylline, released from this compound, acts through several mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase (PDE) types III and IV, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells. This results in bronchodilation by relaxing bronchial smooth muscle and reducing airway responsiveness to various stimuli such as histamine and allergens .
- Adenosine Receptor Antagonism : Theophylline blocks adenosine A2B receptors, which prevents bronchoconstriction mediated by adenosine. This mechanism is particularly significant in inflammatory states .
- Histone Deacetylase Activation : Theophylline activates histone deacetylase, inhibiting the transcription of inflammatory genes. This action contributes to its anti-inflammatory effects in the lungs .
Pharmacokinetics
- Absorption : this compound is readily absorbed after oral administration, with theophylline being released in the acidic environment of the stomach .
- Distribution : The volume of distribution for theophylline ranges from 0.3 to 0.7 L/kg in adults, with variations in children and premature infants .
- Protein Binding : At therapeutic serum concentrations (8-20 μg/mL), approximately 55-65% of theophylline is bound to plasma proteins .
- Half-Life : The mean half-life of theophylline is approximately 4.5 hours in adults and 3.6 hours in children, with significant variability among individuals .
Clinical Applications
This compound is primarily indicated for:
- Asthma Management : Studies have shown that maintaining serum concentrations within therapeutic ranges enhances its efficacy for asthma treatment .
- COPD Treatment : It helps alleviate symptoms associated with COPD by improving airflow and reducing bronchial hyperreactivity.
Case Studies
-
Theophylline Toxicity Case Report :
A case study reported a patient who ingested a high dose of sustained-release theophylline (Neulin SR), leading to severe toxicity characterized by supraventricular tachycardia and metabolic acidosis. The patient's serum theophylline level peaked at 40.4 μg/mL, necessitating intensive care management including cardioversion and renal support therapy . -
Efficacy in Asthma Patients :
A clinical study involving 50 asthmatic patients demonstrated that this compound effectively improved lung function when serum levels were maintained within therapeutic limits. Patients showed significant improvement in peak expiratory flow rates and reduced frequency of asthma attacks during treatment .
Summary Table of Biological Activities
Mechanism | Description |
---|---|
Phosphodiesterase Inhibition | Increases cAMP levels leading to bronchodilation |
Adenosine Receptor Antagonism | Prevents bronchoconstriction mediated by adenosine |
Histone Deacetylase Activation | Reduces transcription of inflammatory genes |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for determining Oxtriphylline purity in pharmaceutical formulations, and how are they validated?
Basic this compound purity is typically assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method involves optimizing parameters such as mobile phase composition (e.g., pH 5.50 buffer), flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to minimize peak tailing and ensure resolution . Validation follows ICH guidelines, including specificity, linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%). Experimental details must include instrument calibration, reference standards, and robustness testing under varied conditions .
Table 1: Optimized HPLC Conditions for this compound Analysis
Parameter | Value/Range | Impact on Analysis |
---|---|---|
Mobile Phase pH | 5.50 | Reduces ionization, improves peak shape |
Flow Rate | 0.8–1.2 mL/min | Affects retention time and pressure |
Column Temperature | 25–35°C | Influences separation efficiency |
Detection Wavelength | 254 nm | Maximizes UV absorption |
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Basic Reproducibility requires strict adherence to synthetic protocols, including:
- Detailed reaction logs (temperature, solvent ratios, reaction time).
- Characterization data (NMR, IR, mass spectrometry) for intermediates and final compounds.
- Purity thresholds (>95% by HPLC) for biological testing. For novel derivatives, provide crystallographic data or comparative spectral analysis against known analogs .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across preclinical models?
Advanced Discrepancies in PK profiles (e.g., bioavailability variations) often stem from:
- Species-specific metabolism : Use in vitro hepatocyte models to identify interspecies metabolic differences.
- Formulation variables : Compare absorption rates across delivery methods (oral vs. intravenous) using compartmental modeling.
- Analytical sensitivity : Validate assays for metabolite interference (e.g., theophylline derivatives) via LC-MS/MS . Address contradictions by harmonizing study designs (e.g., fixed-dose regimens, standardized sampling intervals) and applying Bayesian statistical models to account for inter-study variability .
Q. How can Quality by Design (QbD) principles improve the stability profiling of this compound under stress conditions?
Advanced QbD approaches involve:
- Risk assessment : Identify critical parameters (e.g., humidity, light exposure) via Plackett-Burman experimental designs.
- Multivariate optimization : Use response surface methodology (RSM) to model degradation pathways (e.g., hydrolysis, oxidation).
- Control strategies : Establish design spaces for storage conditions (e.g., 25°C/60% RH) and excipient compatibility . For example, a 3D contour plot (Figure 1 in ) visualizes the interaction between flow rate and column temperature on peak tailing, guiding method robustness.
Q. What in silico tools are effective for predicting this compound’s drug-drug interaction (DDI) potential in polypharmacy scenarios?
Advanced Combine:
- Molecular docking : Simulate binding affinities to cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2).
- Physiologically Based Pharmacokinetic (PBPK) modeling : Predict DDI risks using software like GastroPlus® or Simcyp®.
- Network pharmacology : Map protein-protein interaction networks to identify off-target effects. Validate predictions with in vitro CYP inhibition assays and clinical PK data from healthy volunteers .
Q. How should researchers design experiments to investigate this compound’s efficacy in heterogeneous disease models (e.g., asthma with comorbid obesity)?
Advanced
- Population (P) : Define subgroups (e.g., BMI >30, asthma severity scores).
- Intervention (I) : Standardize this compound dosing (e.g., 400 mg BID) against controls (placebo/theophylline).
- Outcome (O) : Use spirometry (FEV1) and inflammatory biomarkers (IL-6, TNF-α).
- Data analysis : Apply mixed-effects models to account for covariates (age, comorbidities) and ensure power >80% via sample size calculations .
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELXOBIIIBLRJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894867 | |
Record name | Choline salt with theophylline (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol and water. | |
Record name | Oxtriphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4499-40-5 | |
Record name | Oxtriphylline [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxtriphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXTRIPHYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Choline salt with theophylline (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline theophyllinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXTRIPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.